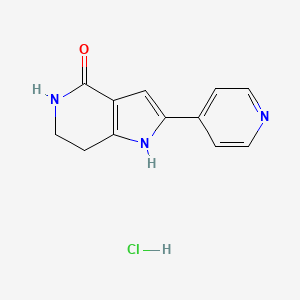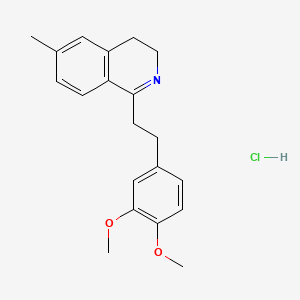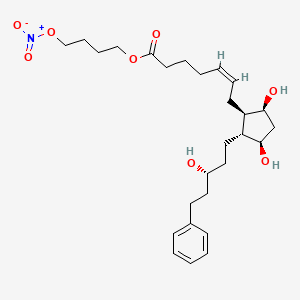
PHA-767491 hydrochloride
Overview
Description
PHA-767491 hydrochloride is a potent and selective ATP-competitive dual inhibitor of Cdc7 and CDK9 . It blocks DNA synthesis and affects the phosphorylation of the replicative DNA helicase at Cdc7-dependent phosphorylation sites . It is used for research purposes .
Molecular Structure Analysis
The molecular formula of this compound is C12H11N3O·xHCl . Its molecular weight is 213.24 (free base basis) . The InChI key is IMVNFURYBZMFDZ-UHFFFAOYSA-N .Chemical Reactions Analysis
This compound is known to inhibit cell proliferation in a comprehensive panel of cancer cell lines at a mean IC50 value of 3.17 µM . It also blocks DNA synthesis and affects the phosphorylation of the replicative DNA helicase at Cdc7-dependent phosphorylation sites .Physical And Chemical Properties Analysis
This compound is a powder that is off-white to yellow in color . It is soluble in water at concentrations greater than 25 mg/mL .Scientific Research Applications
1. Biomedical Applications
PHA-767491 hydrochloride, as a component of Polyhydroxyalkanoates (PHAs), has significant potential in biomedical applications. PHAs are polyesters produced by microorganisms under specific growth conditions, known for their biodegradability and thermoprocessability. These properties make PHAs, including this compound, suitable for various biomedical devices and tissue engineering applications. For instance, they have been used in the development of medical devices such as sutures, cardiovascular patches, orthopedic pins, nerve guides, and wound dressings. The unique compositions of PHAs allow for desirable mechanical properties, biocompatibility, and degradation times suitable for specific physiological conditions (Chen & Wu, 2005).
2. Chemical Properties and Modifications
Research on this compound also focuses on its chemical properties and potential modifications. Studies have shown that the physical properties of PHAs can be controlled by altering their monomer composition. This aspect is critical in developing PHAs with specific properties for targeted applications. By genetically engineering microorganisms, it's possible to produce PHAs with diverse physical properties. Additionally, the rate of degradation of PHAs in various environments can be controlled by adjusting their monomer compositions (Sudesh, Abe, & Doi, 2000).
3. Drug Delivery Applications
This compound's potential in drug delivery applications has been explored, particularly in enhancing brain permeability for pharmaceutical compounds. For example, research has been conducted on using biodegradable polymeric nanoparticles to encapsulate PHA-767491, aiming to improve its permeability to the central nervous system (CNS). This approach can potentially make PHA-767491 a promising candidate for treating neurological conditions such as amyotrophic lateral sclerosis (ALS) (Rojas-Prats et al., 2021).
Mechanism of Action
Target of Action
PHA 767491 hydrochloride is a potent and selective ATP-competitive dual inhibitor . Its primary targets are Cdc7 and CDK9 . These proteins play key roles in the regulation of initiation of DNA replication . The IC50 values for Cdc7 and CDK9 are 10 nM and 34 nM, respectively .
Mode of Action
PHA 767491 hydrochloride interacts with its targets by inhibiting their activity. It blocks DNA synthesis and affects the phosphorylation of the replicative DNA helicase at Cdc7-dependent phosphorylation sites . This interaction results in changes in the cell cycle, specifically the S phase, which is crucial for DNA replication .
Biochemical Pathways
PHA 767491 hydrochloride affects the DNA replication pathway by inhibiting the activity of Cdc7 and CDK9 . This results in the suppression of DNA synthesis and the alteration of the cell cycle . The downstream effects include the inhibition of cell proliferation and the induction of apoptosis .
Result of Action
PHA 767491 hydrochloride has been shown to reduce cell viability and suppress cell proliferation in various cancer cell lines . It also triggers apoptosis in a p53-independent manner . Furthermore, it has been found to suppress the migration and invasion of glioblastoma cells .
Safety and Hazards
PHA-767491 hydrochloride is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .
Relevant Papers this compound has been cited in various publications. For instance, it has been used to study its effect on estrogen-induced DNA damage . It has also been used in western blot analysis and to study the S9.6 nuclear signal in HeLa cells . Another study reported that this compound inhibits cell proliferation in a comprehensive panel of cancer cell lines at a mean IC50 value of 3.17 µM .
Biochemical Analysis
Biochemical Properties
PHA 767491 hydrochloride is known to interact with several enzymes and proteins. It is a dual inhibitor of Cdc7 and CDK9, with IC50 values of 10 nM and 34 nM respectively . It also shows selectivity against CDK1/2 and GSK3-β, and even higher selectivity against MK2 and CDK5 . These interactions play a crucial role in the compound’s biochemical reactions.
Cellular Effects
PHA 767491 hydrochloride has been shown to have significant effects on various types of cells. It reduces cell viability, suppresses cell proliferation, and triggers apoptosis in glioblastoma cell lines . It also suppresses glioblastoma cell migration and invasion . Moreover, it has been found to have a neuroprotective ability in hippocampal primary culture under oligomeric Aβ treatment .
Molecular Mechanism
PHA 767491 hydrochloride exerts its effects at the molecular level through several mechanisms. It inhibits cell proliferation by blocking DNA synthesis and affecting the phosphorylation of the replicative DNA helicase at Cdc7-dependent phosphorylation sites . It also directly counteracts the 5-FU-induced phosphorylation of Chk1 and decreases the expression of the anti-apoptotic protein myeloid leukemia cell 1ine .
Temporal Effects in Laboratory Settings
PHA 767491 hydrochloride decreases glioblastoma cell viability in a time- and dose-dependent fashion . It has been observed to completely abolish Mcm2 phosphorylation by 24 hours in HCC1954 cells
properties
IUPAC Name |
2-pyridin-4-yl-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O.ClH/c16-12-9-7-11(8-1-4-13-5-2-8)15-10(9)3-6-14-12;/h1-2,4-5,7,15H,3,6H2,(H,14,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMVNFURYBZMFDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1NC(=C2)C3=CC=NC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90471068 | |
| Record name | PHA 767491 hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90471068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
845538-12-7 | |
| Record name | PHA 767491 hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90471068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[4-(1-Azetidinylcarbonyl)-3-fluorophenoxy]-2,3-dihydro-2,2-dimethyl-N-(1-methyl-1H-pyrazol-3-yl)-6-benzofurancarboxamide](/img/structure/B1679680.png)
![1-[(1S)-1-[2-[[[[3,5-Bis(trifluoromethyl)phenyl]methyl](2-methyl-2H-tetrazol-5-yl)amino]methyl]-4-(trifluoromethyl)phenyl]-2-methylpropyl]-4-piperidinecarboxylic acid](/img/structure/B1679682.png)




![(3S,10R,13R)-3-[[4-(2-hydroxyethoxy)phenyl]methyl]-4,10-dimethyl-13-pentyl-1-oxa-4-azacyclotridecane-2,5-dione](/img/structure/B1679689.png)
![8-Chloro-5-methyl-1-(3,4,5,6-tetrahydro-2h-[1,2']bipyridinyl-4-yl)-5,6-dihydro-4h-2,3,5,10b-tetraaza-benzo[e]azulene](/img/structure/B1679691.png)



![2-benzyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B1679695.png)
![N-Methyl-N-[2-[[[2-[(2-oxo-2,3-dihydro-1H-indol-5-YL)amino]-5-trifluoromethylpyrimidin-4-YL]amino]methyl]phenyl]methanesulfonamide](/img/structure/B1679699.png)